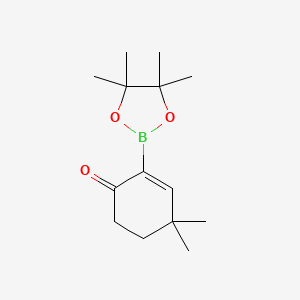

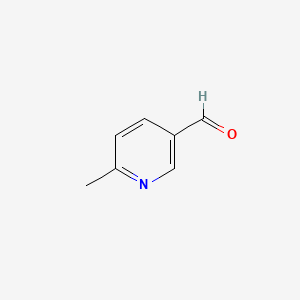

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

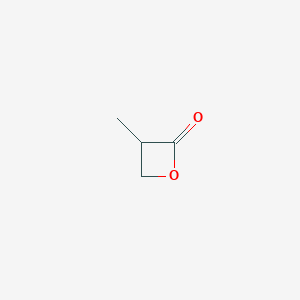

“Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate” is a chemical compound with the molecular formula C13H12ClNO4 . It is used in scientific research due to its unique properties, making it suitable for various applications, from drug development to material synthesis.

Synthesis Analysis

The synthesis of this compound involves the addition of propargyl bromide to a stirred solution of methyl 4-acetylamino-5-chloro-2-hydroxy benzoate and potassium carbonate (K2CO3) in dimethylformamide (DMF) at 0 °C . The organic phase is then washed with brine solution, dried over Na2SO4, and concentrated under vacuum to obtain the title compound .Molecular Structure Analysis

The molecular structure of “Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate” consists of a benzene ring substituted with an acetamido group, a chloro group, and a prop-2-yn-1-yloxy benzoate group . The exact mass of the molecule is 243.029831 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.65 . Its physical form is described as a white to yellow to brown or pale-gray to gray solid . The melting point is reported to be 145-146℃ .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of derivatives related to "Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate" have been extensively studied. For instance, Padaliya and Parsania (2015) detailed the synthesis and antimicrobial screening of N-aryl amino-4-acetamido-2-ethoxy benzamides, derived by reacting hydrazine with methyl-4-acetamido-2-ethoxy benzoate and further processing with different aromatic acid chloride in the presence of pyridine. This study confirms the chemical's versatility as a building block for further chemical synthesis with potential antimicrobial applications (Padaliya & Parsania, 2015). Additionally, Feng and Ngai (2016) presented a user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, highlighting the compound's potential as a synthetic building block for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Crystal Structure Analysis

The crystal structure of related compounds offers insights into their potential applications. Park et al. (2015) analyzed the crystal structure of an amide fungicide with a similar structure, providing foundational knowledge for designing more effective fungicides and understanding the molecular interactions within the crystal lattice (Park et al., 2015).

Application in Organic Synthesis

The compound and its derivatives have also found applications in organic synthesis. Kischel et al. (2007) reported on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including methyl 3-acetamidobut-2-enoate, showcasing the utility of these compounds in synthesizing pharmacologically relevant molecules (Kischel et al., 2007).

Molecular Docking and Photovoltaic Efficiency Modeling

Recent studies have also explored the compound's potential in molecular docking and photovoltaic efficiency modeling. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, evaluating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and analyzing their ligand-protein interactions for pharmaceutical applications (Mary et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-acetamido-5-chloro-2-prop-2-ynoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-4-5-19-12-7-11(15-8(2)16)10(14)6-9(12)13(17)18-3/h1,6-7H,5H2,2-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSGTEJRMLXGEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OCC#C)C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442215 |

Source

|

| Record name | Methyl 4-acetamido-5-chloro-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetamido-5-chloro-2-(prop-2-yn-1-yloxy)benzoate | |

CAS RN |

89481-87-8 |

Source

|

| Record name | Methyl 4-acetamido-5-chloro-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)